(2S)-2-Amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
(2S)-2-Amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
ALX 1393 is a glycine transporter-2 inhibitor.
Brand Name:
Vulcanchem
CAS No.:
949164-09-4
VCID:
VC0518227
InChI:
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
SMILES:
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
Molecular Formula:
C23H22FNO4
Molecular Weight:
395.4 g/mol
(2S)-2-Amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
CAS No.: 949164-09-4
Inhibitors
VCID: VC0518227
Molecular Formula: C23H22FNO4
Molecular Weight: 395.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 949164-09-4 |
---|---|
Product Name | (2S)-2-Amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid |
Molecular Formula | C23H22FNO4 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | (2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid |
Standard InChI | InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 |
Standard InChIKey | ADUSZEGHFWRTQS-AIBWNMTMSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N |
Appearance | Solid powder |
Description | ALX 1393 is a glycine transporter-2 inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ALX 1393 ALX-1393 ALX1393 |
Reference | 1: Takahashi Y, Hara K, Haranishi Y, Terada T, Obara G, Sata T. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain. Pharmacol Biochem Behav. 2015 Mar;130:46-52. doi: 10.1016/j.pbb.2015.01.001. PubMed PMID: 25579325. 2: Motoyama N, Morita K, Shiraishi S, Kitayama T, Kanematsu T, Uezono Y, Dohi T. Relief of cancer pain by glycine transporter inhibitors. Anesth Analg. 2014 Oct;119(4):988-95. doi: 10.1213/ANE.0000000000000388. PubMed PMID: 25076101. 3: Barthel F, Urban A, Schlösser L, Eulenburg V, Werdehausen R, Brandenburger T, Aragon C, Bauer I, Hermanns H. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats. Anesthesiology. 2014 Jul;121(1):160-9. doi: 10.1097/ALN.0000000000000203. PubMed PMID: 24598217. 4: Eckle VS, Antkowiak B. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn. Neuroscience. 2013 Dec 3;253:165-71. doi: 10.1016/j.neuroscience.2013.08.042. PubMed PMID: 23994185. 5: Mingorance-Le Meur A, Ghisdal P, Mullier B, De Ron P, Downey P, Van Der Perren C, Declercq V, Cornelis S, Famelart M, Van Asperen J, Jnoff E, Courade JP. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. Br J Pharmacol. 2013 Nov;170(5):1053-63. doi: 10.1111/bph.12343. PubMed PMID: 23962079; PubMed Central PMCID: PMC3949653. 6: Yoshikawa S, Oguchi T, Funahashi Y, de Groat WC, Yoshimura N. Glycine transporter type 2 (GlyT2) inhibitor ameliorates bladder overactivity and nociceptive behavior in rats. Eur Urol. 2012 Oct;62(4):704-12. doi: 10.1016/j.eururo.2012.01.044. PubMed PMID: 22341128; PubMed Central PMCID: PMC3414688. 7: Nimmervoll B, Denter DG, Sava I, Kilb W, Luhmann HJ. Glycine receptors influence radial migration in the embryonic mouse neocortex. Neuroreport. 2011 Jul 13;22(10):509-13. doi: 10.1097/WNR.0b013e328348aafe. PubMed PMID: 21666516. 8: Jeong HJ, Vandenberg RJ, Vaughan CW. N-arachidonyl-glycine modulates synaptic transmission in superficial dorsal horn. Br J Pharmacol. 2010 Oct;161(4):925-35. doi: 10.1111/j.1476-5381.2010.00935.x. PubMed PMID: 20860669; PubMed Central PMCID: PMC2992905. 9: Nishikawa Y, Sasaki A, Kuraishi Y. Blockade of glycine transporter (GlyT) 2, but not GlyT1, ameliorates dynamic and static mechanical allodynia in mice with herpetic or postherpetic pain. J Pharmacol Sci. 2010;112(3):352-60. PubMed PMID: 20173309. 10: Haranishi Y, Hara K, Terada T, Nakamura S, Sata T. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model. Anesth Analg. 2010 Feb 1;110(2):615-21. doi: 10.1213/ANE.0b013e3181c7ebbb. PubMed PMID: 20081141. 11: Hermanns H, Muth-Selbach U, Williams R, Krug S, Lipfert P, Werdehausen R, Braun S, Bauer I. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain. Neurosci Lett. 2008 Nov 21;445(3):214-9. doi: 10.1016/j.neulet.2008.09.012. PubMed PMID: 18793697. 12: Micu I, Ridsdale A, Zhang L, Woulfe J, McClintock J, Brantner CA, Andrews SB, Stys PK. Real-time measurement of free Ca2+ changes in CNS myelin by two-photon microscopy. Nat Med. 2007 Jul;13(7):874-9. PubMed PMID: 17603496. 13: Xu TX, Gong N, Xu TL. Inhibitors of GlyT1 and GlyT2 differentially modulate inhibitory transmission. Neuroreport. 2005 Aug 1;16(11):1227-31. PubMed PMID: 16012354. |
PubChem Compound | 16078939 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume